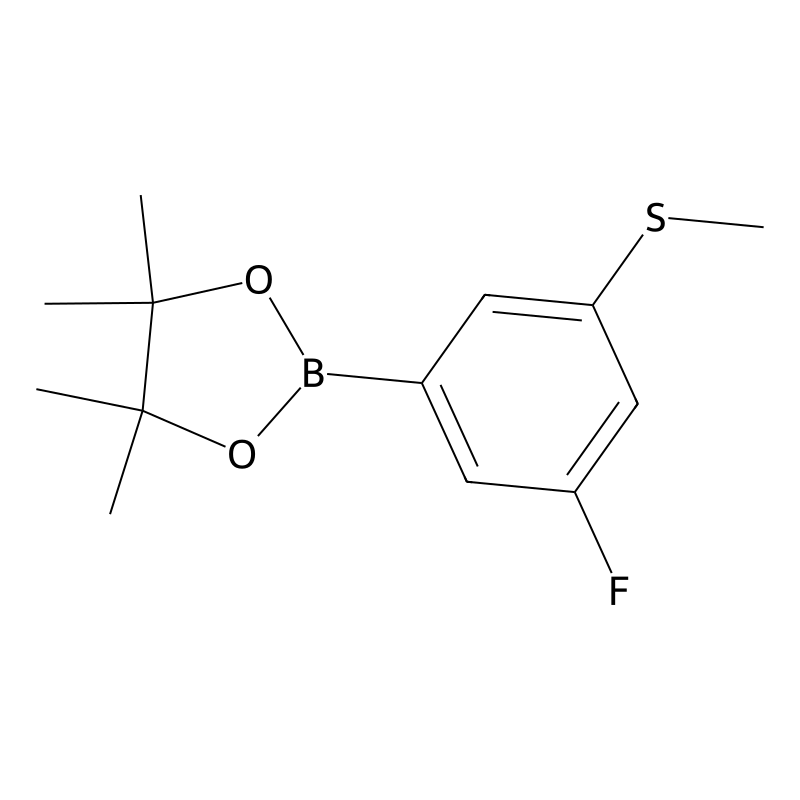

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The pinacol ester moiety is a protecting group commonly used in organic synthesis for boronic acids. This allows for the manipulation of the molecule without affecting the reactivity of the boronic acid functional group []. Once incorporated into a target molecule, the pinacol ester can be cleaved under specific conditions to reveal the boronic acid, which can then participate in various coupling reactions for the construction of complex molecules [].

Medicinal chemistry

Boronic acids are known for their ability to reversibly bind to biomolecules containing cis-diols. This property makes them valuable tools in medicinal chemistry for the development of new drugs []. 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester could potentially be used as a building block for the synthesis of novel inhibitors targeting enzymes or receptors with cis-diol containing binding pockets [].

Material science

Boronic acid pinacol esters have been explored for their potential applications in material science due to their ability to form self-assembled structures and their responsiveness to external stimuli []. The specific properties of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester in this context would require further investigation.

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative with the IUPAC name 2-(4-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound features a unique molecular structure characterized by a phenyl ring substituted with a fluorine atom and a methylthio group, linked to a boronic acid pinacol ester moiety. Its molecular formula is C₁₃H₁₈BFO₂S, and it has an InChI code that provides a standardized representation of its structure.

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties:

- Density: 1.3 ± 0.1 g/cm³

- Boiling Point: 316.1 ± 52.0 °C at 760 mmHg

- Vapor Pressure: 0.0 ± 0.7 mmHg at 25°C

- Enthalpy of Vaporization: 58.8 ± 3.0 kJ/mol

- Flash Point: 145.0 ± 30.7 °C.

3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester primarily participates in Suzuki–Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The mechanism involves transmetalation, where the boron atom interacts with palladium complexes to facilitate bond formation between aryl groups.

Mechanism of Action

The compound's action is influenced by environmental factors such as pH, which affects the rate of reaction in Suzuki–Miyaura pathways. The reversible covalent bonding between the boronic ester and hydroxyl or amino groups on enzymes allows for modulation of enzyme activity, leading to either inhibition or activation.

This compound has demonstrated significant biological activity through its interactions with various enzymes and proteins. It can modulate cellular processes by influencing key signaling pathways, particularly through the inhibition of kinases and other regulatory proteins. The formation of stable enzyme-substrate complexes can lead to altered phosphorylation states in downstream targets.

Cellular Effects

In laboratory settings, the compound shows varying effects based on dosage and exposure time. At low concentrations, it can modulate enzyme activity without significant toxicity, making it a valuable tool in biochemical research.

The synthesis of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester typically involves:

- Formation of the Boronic Acid: This may be achieved through reactions involving phenolic compounds and boron reagents.

- Pinacol Ester Formation: The subsequent reaction with pinacol leads to the formation of the pinacol ester.

- Substitution Reactions: Fluorination and methylthiolation are key steps that introduce the functional groups necessary for its reactivity.

These synthetic routes often require careful control of reaction conditions to optimize yield and purity.

Interaction studies have shown that 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester can form reversible covalent bonds with biomolecules, influencing their activity significantly. These interactions are crucial for understanding its role in biochemical pathways and potential therapeutic applications.

Several compounds share structural similarities with 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)phenylboronic acid pinacol ester | Contains bromine and trifluoromethyl groups | Enhanced reactivity due to electronegative substituents |

| 2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester | Different positioning of fluorine | Variations in reactivity patterns |

| 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester | Different substitution on the phenyl ring | Potentially different biological activities |

Uniqueness

The uniqueness of 3-Fluoro-5-(methylthio)phenylboronic acid pinacol ester lies in its specific combination of functional groups that influence both its reactivity in synthetic applications and its interactions with biological systems, making it a versatile compound in both organic synthesis and medicinal chemistry .